molecular formula C14H18N2O2S2 B3175315 1-[(4-Isothiocyanatophenyl)sulfonyl]-2,6-dimethylpiperidine CAS No. 956576-68-4

1-[(4-Isothiocyanatophenyl)sulfonyl]-2,6-dimethylpiperidine

Cat. No.: B3175315
CAS No.: 956576-68-4
M. Wt: 310.4 g/mol
InChI Key: XDYJHECGSLGEFR-UHFFFAOYSA-N
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Description

1-[(4-Isothiocyanatophenyl)sulfonyl]-2,6-dimethylpiperidine is a chemical compound with the molecular formula C14H18N2O2S2 and a molecular weight of 310.43 g/mol . This compound is known for its unique structural features, which include an isothiocyanate group and a sulfonyl group attached to a piperidine ring. It is used in various fields of research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[(4-Isothiocyanatophenyl)sulfonyl]-2,6-dimethylpiperidine involves several steps. One common method includes the reaction of 4-isothiocyanatobenzenesulfonyl chloride with 2,6-dimethylpiperidine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[(4-Isothiocyanatophenyl)sulfonyl]-2,6-dimethylpiperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-Isothiocyanatophenyl)sulfonyl]-2,6-dimethylpiperidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Isothiocyanatophenyl)sulfonyl]-2,6-dimethylpiperidine involves its ability to react with nucleophiles, such as amino groups in proteins, forming stable thiourea linkages. This reactivity makes it useful in the modification of biomolecules, allowing researchers to study molecular targets and pathways involved in various biological processes .

Comparison with Similar Compounds

1-[(4-Isothiocyanatophenyl)sulfonyl]-2,6-dimethylpiperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and applications in various fields of research.

Properties

IUPAC Name

1-(4-isothiocyanatophenyl)sulfonyl-2,6-dimethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S2/c1-11-4-3-5-12(2)16(11)20(17,18)14-8-6-13(7-9-14)15-10-19/h6-9,11-12H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYJHECGSLGEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1S(=O)(=O)C2=CC=C(C=C2)N=C=S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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